Suc-Ala-Ala-Pro-Lys-pNA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

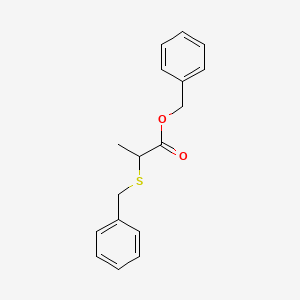

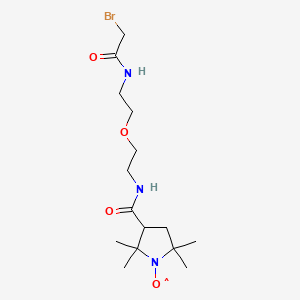

It consists of the amino acids succinyl-alanine-alanine-proline-lysine and a chromogenic p-nitroaniline group.

Wissenschaftliche Forschungsanwendungen

Suc-Ala-Ala-Pro-Lys-pNA is widely used in scientific research for the following applications:

Enzymatic Assays: It serves as a substrate to measure the activity of proteases, including trypsin and elastase.

Drug Development: The compound is used in screening assays to identify potential inhibitors of proteases, which are targets for therapeutic interventions in diseases such as cancer and inflammation.

Biochemical Studies: Researchers use this compound to study enzyme kinetics and substrate specificity.

Wirkmechanismus

Target of Action

Suc-Ala-Ala-Pro-Lys-pNA is primarily a substrate for wild-type and K188D/D189K trypsins . Trypsin is a serine protease that plays a crucial role in protein digestion by cleaving peptide bonds on the carboxyl side of lysine and arginine amino acid residues .

Mode of Action

The compound interacts with its target, trypsin, through a process known as substrate hydrolysis . This interaction results in the cleavage of the peptide bond in the substrate, leading to the release of p-nitroaniline .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein digestion pathway .

Result of Action

The primary result of the action of this compound is the release of p-nitroaniline . This release can be quantified by colorimetric detection, providing a measure of trypsin activity . This makes this compound a valuable tool for studying trypsin function and protein digestion.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity, and temperature can impact the stability of the compound . Furthermore, the presence of other substances, such as inhibitors or activators, can also influence the action of the compound .

Biochemische Analyse

Biochemical Properties

Suc-Ala-Ala-Pro-Lys-pNA interacts with wild-type and K188D/D189K trypsins, with Km values of 105 mM and 651 mM respectively . The nature of these interactions involves the cleavage of the peptide bond in the substrate by the enzyme, which is a common mechanism of action for proteases .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as trypsin. Trypsin cleaves the peptide bond in the substrate, leading to the formation of smaller peptides . This process involves binding interactions with the enzyme, changes in the enzyme’s conformation, and potentially changes in gene expression related to the enzyme’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the rate of substrate hydrolysis, which is the formation of p-nitroaniline, can be measured at 410 nm at pH 7.5

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes it interacts with. For instance, it is a part of the metabolic pathway of trypsin, where it serves as a substrate

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Lys-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid, lysine, to a solid resin. The subsequent amino acids, proline, alanine, and succinyl-alanine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the p-nitroaniline group is introduced at the N-terminus .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions

Suc-Ala-Ala-Pro-Lys-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured by its absorbance at 410 nm .

Common Reagents and Conditions

Proteases: Enzymes such as trypsin and elastase are commonly used to catalyze the hydrolysis of this compound.

Buffers: Reactions are typically carried out in buffered solutions, such as HEPES buffer at pH 7.5, containing sodium chloride and dimethyl sulfoxide (DMSO) to maintain enzyme stability and activity.

Major Products

The major product formed from the hydrolysis of this compound is p-nitroaniline, which is detected by its characteristic yellow color and absorbance at 410 nm .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Succinyl-Ala-Ala-Ala-p-nitroanilide: This compound is similar to Suc-Ala-Ala-Pro-Lys-pNA but contains an additional alanine residue.

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: This compound differs by having phenylalanine instead of lysine at the P1 position.

Uniqueness

This compound is unique due to its specific sequence, which makes it a suitable substrate for trypsin and other proteases that recognize lysine residues. Its chromogenic p-nitroaniline group allows for easy detection and quantification of enzymatic activity.

Eigenschaften

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N7O9/c1-16(29-22(35)12-13-23(36)37)24(38)30-17(2)27(41)33-15-5-7-21(33)26(40)32-20(6-3-4-14-28)25(39)31-18-8-10-19(11-9-18)34(42)43/h8-11,16-17,20-21H,3-7,12-15,28H2,1-2H3,(H,29,35)(H,30,38)(H,31,39)(H,32,40)(H,36,37)/t16-,17-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKJMHLJNHUFHI-USNOLKROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1''-[1,2-Phenylenebis(methylene)]bis-4,4'-bipyridinium bishexafluorophosphate](/img/structure/B561183.png)

![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)

![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-ol](/img/structure/B561200.png)